molecular formula C34H36O4 B1608108 25,27-Dipropoxycalix[4]arene CAS No. 162301-48-6

25,27-Dipropoxycalix[4]arene

Cat. No.: B1608108
CAS No.: 162301-48-6
M. Wt: 508.6 g/mol
InChI Key: JJYQEKZDWWUIQB-UHFFFAOYSA-N
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Description

25,27-Bis(1-propyloxy)calixarene-26,28-diol is a calixarene derivative, a type of macrocyclic compound known for its ability to form host-guest complexes.

Preparation Methods

The synthesis of 25,27-Bis(1-propyloxy)calixarene-26,28-diol typically involves the alkylation of calixarene with 1-bromopropane in the presence of a base, followed by hydrolysis to introduce the diol groups. The reaction is usually carried out under nitrogen atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

25,27-Bis(1-propyloxy)calixarene-26,28-diol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Molecular Recognition

1.1 Cation Sensors
25,27-Dipropoxycalix arene has been extensively studied for its ability to selectively bind cations. Research indicates that modifications to the calixarene structure can enhance its binding affinity for specific metal ions. For instance, calixarene derivatives have shown promising results in detecting sodium ions, which are critical for medical diagnostics such as blood sodium content determination . The compound's cavity size and structural orientation play crucial roles in achieving selective ion binding.

1.2 Anion Sensors
The compound has also been utilized in the development of sensors for anions. Studies have demonstrated that calixarene derivatives exhibit high selectivity towards anions such as acetate and fluoride through fluorescence titration methods. The incorporation of specific substituents enhances the binding affinity compared to monomeric receptors . This capability makes it a valuable tool for environmental monitoring and biomedical applications.

Drug Delivery Systems

25,27-Dipropoxycalix arene has been explored as a potential carrier for drug delivery systems due to its ability to form inclusion complexes with various pharmaceutical agents. Its unique structural features allow it to encapsulate drugs effectively, improving their solubility and bioavailability. Case studies indicate that calixarene-based carriers can enhance the therapeutic efficacy of drugs while minimizing side effects .

Catalysis

The compound has shown promise in catalytic applications, particularly in organic synthesis. Its ability to act as a host for reactants facilitates chemical reactions by stabilizing transition states and lowering activation energy barriers. Research indicates that calixarene derivatives can catalyze reactions such as esterification and Michael additions, demonstrating their utility in synthetic chemistry .

Material Science

4.1 Supramolecular Assemblies
In material science, 25,27-Dipropoxycalix arene is used to create supramolecular assemblies that exhibit unique physical properties. These assemblies can be engineered for specific applications such as sensors or drug delivery systems by modifying the calixarene structure to enhance interactions with target molecules .

4.2 Co-Crystallization Studies
Recent studies have revealed interesting co-crystallization behavior of calixarene derivatives, which can lead to novel material properties. The ability of these compounds to adopt multiple conformations in solid-state structures provides insights into their flexibility and potential uses in developing advanced materials with tailored functionalities .

Case Studies

StudyApplicationFindings
Cation SensorEnhanced binding for sodium ions; potential for clinical diagnostics
Drug DeliveryImproved solubility and bioavailability of drugs through inclusion complexes
CatalysisEffective catalyst for esterification reactions; lower activation energy
Material ScienceUnique co-crystallization behavior leading to novel material properties

Mechanism of Action

The mechanism of action of 25,27-Bis(1-propyloxy)calixarene-26,28-diol involves its ability to form host-guest complexes with various molecules. The compound’s unique structure allows it to encapsulate guest molecules within its cavity, facilitating selective binding and recognition. This property is exploited in applications such as molecular recognition, drug delivery, and separation processes .

Comparison with Similar Compounds

25,27-Bis(1-propyloxy)calixarene-26,28-diol can be compared with other calixarene derivatives, such as:

  • 25,27-Bis(2-propyloxy)calixarene-26,28-diol : Similar structure but with different alkyl groups, affecting its binding properties.
  • 25,27-Bis(iso-propyloxy)calixarene-26,28-diol : Different isomeric form, leading to variations in its chemical reactivity and applications.
  • 25,27-Bis(1-butoxy)calix arene-26,28-diol : Longer alkyl chains, which may influence its solubility and host-guest interactions .

The uniqueness of 25,27-Bis(1-propyloxy)calixarene-26,28-diol lies in its specific alkyl groups and diol functionalities, which provide distinct chemical and physical properties compared to other calixarene derivatives.

Biological Activity

25,27-Dipropoxycalix arene is a member of the calixarene family, which are cyclic oligomers made from phenolic units. This compound has garnered attention for its potential biological activities, including its role as a receptor for various ions and molecules, as well as its applications in drug delivery systems and biosensing technologies. This article explores the biological activity of 25,27-dipropoxycalix arene, focusing on its interactions with biological targets, electrochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

25,27-Dipropoxycalix arene features two propoxy groups attached to the calixarene structure, which enhances its solubility and binding properties. The compound can adopt various conformations (cone, partial cone, etc.), influencing its interaction with guest molecules.

Ion Binding and Selectivity

Calixarenes are known for their ability to selectively bind metal ions and anions. Research indicates that 25,27-dipropoxycalix arene exhibits significant selectivity for certain cations, particularly calcium ions (Ca2+Ca^{2+}) and sodium ions (Na+Na^{+}). Studies have shown that the binding affinity of this calixarene for Ca2+Ca^{2+} is notably higher than that for other alkaline earth metals due to favorable interactions facilitated by its structural conformation .

The electrochemical behavior of 25,27-dipropoxycalix arene has been studied through controlled-potential electrolysis. The anodic oxidation process involves a two-electron transfer mechanism leading to the formation of phenoxylium cations. This property is crucial for applications in sensors and biosensors where redox-active compounds are required .

Cytotoxicity and Drug Delivery

Recent studies have investigated the cytotoxic effects of calixarene-based liposomes incorporating 25,27-dipropoxycalix arene as a carrier for anticancer drugs like doxorubicin. These liposomes demonstrated reduced cytotoxicity compared to free drugs while maintaining effective drug delivery capabilities. The encapsulation efficiency was high, and a controlled release profile was observed, suggesting potential use in targeted cancer therapies .

Study on Ion Selectivity

A study focusing on the ion selectivity of 25,27-dipropoxycalix arene revealed that it could effectively differentiate between Ca2+Ca^{2+} and Na+Na^{+} ions in complex mixtures. This selectivity was assessed using fluorescence titration methods and confirmed through NMR spectroscopy. The findings suggest that this calixarene can be utilized in developing sensors for monitoring calcium levels in biological systems .

Ion TypeBinding AffinityMethod Used
Ca2+Ca^{2+}HighFluorescence Titration
Na+Na^{+}ModerateNMR Spectroscopy

Drug Delivery Applications

In a recent investigation into drug delivery systems utilizing 25,27-dipropoxycalix arene, researchers prepared liposomes that encapsulated doxorubicin. The study highlighted the liposomes' ability to transfect genetic material effectively while reducing side effects associated with conventional chemotherapy. The results indicated a promising avenue for enhancing the therapeutic index of anticancer drugs through calixarene-based formulations .

Properties

IUPAC Name

26,28-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,27-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O4/c1-3-17-37-33-27-13-7-14-28(33)20-24-10-6-12-26(32(24)36)22-30-16-8-15-29(34(30)38-18-4-2)21-25-11-5-9-23(19-27)31(25)35/h5-16,35-36H,3-4,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYQEKZDWWUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)OCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369926
Record name 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143406-35-3, 162301-48-6
Record name stereoisomer of 26,28-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,27-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143406-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26,28-Dipropoxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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